Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate is a chemical compound with the molecular formula and a molecular weight of 297.27 g/mol. It is classified as a pyridine derivative due to its structural components, which include a nicotinic acid moiety and a tetrazole ring. The compound is also known by its CAS number, 1211770-65-8, and has applications in various fields such as medicinal chemistry and materials science .
This compound can be synthesized from commercially available starting materials, including nicotinic acid and tetrazole derivatives. Its synthesis typically involves several chemical reactions that allow for the construction of its complex structure.
Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate is classified under heterocyclic compounds due to the presence of nitrogen-containing rings (tetrazole and pyridine). It is also recognized for its potential biological activities, making it of interest in pharmaceutical research.
The synthesis of Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate generally involves the following steps:
The reactions are typically carried out under controlled conditions to optimize yield and purity. Solvents like dimethylformamide are commonly used due to their ability to dissolve polar compounds and facilitate nucleophilic attacks during esterification.
The molecular structure of Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate features a pyridine ring connected to a phenoxy group, which in turn is substituted with a tetrazole moiety. This unique arrangement contributes to its chemical properties and potential biological activity.
Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate can undergo various chemical reactions:
These reactions allow for further functionalization of the compound, making it versatile for synthetic applications.
The mechanism of action for Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate involves its interaction with biological targets. The tetrazole ring mimics carboxylate groups, facilitating binding to enzymes and receptors involved in various biochemical pathways. This interaction can modulate enzyme activity or receptor signaling, potentially leading to therapeutic effects such as antimicrobial or anticancer activities.
Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate has several scientific applications:
X-ray crystallography reveals critical insights into the three-dimensional conformation and supramolecular packing of methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate. The molecule adopts a non-planar geometry, with the central phenoxy linker forming dihedral angles of 52.3° with the nicotinate ring and 48.7° with the tetrazole-containing phenyl ring. This twisted conformation minimizes steric clashes between the heterocyclic systems. The tetrazole ring itself exhibits coplanarity with its attached phenyl ring (deviation < 5°), facilitating π-conjugation. Key crystallographic parameters include:
Table 1: Crystallographic Data for Tetrazole-Nicotinate Hybrids
Parameter | Value | Significance |
---|---|---|
Space Group | P 1 c 1 | Common for twisted heteroaromatic systems [5] |
Cell Volume | 805.98 ų | Reflects moderate molecular packing density |
Hydrogen Bonding | N-H···N (2.89 Å) | Stabilizes crystal lattice via dimeric pairs |
Torsion Angle (C-O-C) | 118.5° | Facilitates conformational flexibility |
The crystal lattice is stabilized by N-H···N hydrogen bonds between the tetrazole N-H and adjacent pyridyl nitrogen atoms, forming dimeric motifs. Additional weak C-H···O interactions involving the nicotinate carbonyl further contribute to the supramolecular architecture. This packing mode influences solid-state stability and may affect dissolution behavior in pharmaceutical formulations [5].
Comprehensive NMR and IR spectroscopic profiling provides definitive evidence for the functional groups and molecular connectivity in methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate:
¹H NMR (DMSO-d6, 400 MHz) [2] [9]:
¹³C NMR confirms carbonyl carbon at δ 166.2 ppm and tetrazole C at δ 156.7 ppm.
IR Spectroscopy (KBr, cm⁻¹) [4] [9]:
Table 2: Key Spectroscopic Assignments
Functional Group | ¹H NMR (δ) | ¹³C NMR (δ) | IR (cm⁻¹) |
---|---|---|---|
Nicotinate C=O | - | 166.2 | 1725 |
Tetrazole ring | - | 156.7 | 1610, 1005 |
Methoxy (-OCH₃) | 3.97 | 52.4 | 1280 |
Phenoxy ether | - | 158.1 | 1245 |
The absence of carboxylic acid O-H stretch (2500–3300 cm⁻¹) confirms esterification, while the broad N-H absorption supports the predominant 1H-tautomeric form [9].
The tetrazole ring system exhibits prototropic tautomerism, existing in equilibrium between 1H- (1) and 2H- (2) forms. Computational and spectroscopic analyses reveal:
Table 3: Tautomeric Equilibrium Properties
Parameter | 1H-Tautomer | 2H-Tautomer | Remarks |
---|---|---|---|
Energy (DFT B3LYP/6-31G*) | 0.0 kcal/mol | +2.8 kcal/mol | 1H-form thermodynamically favored [6] |
pKa prediction | 4.15 ± 0.10 | - | Moderate acidity [4] |
Solvent dependence | High | Low | Polar solvents stabilize 1H-form |
In nonpolar solvents (e.g., chloroform), the 1H-tautomer dominates (>95%) due to intramolecular hydrogen bonding between tetrazole N-H and adjacent phenoxy oxygen. In polar aprotic solvents (DMSO), the equilibrium shifts slightly toward the 2H-form (∼15%), though the 1H-form remains predominant. This behavior is consistent with SMIRKS tautomer transform rules PT0300 and PT0600 governing annular prototropy in 5-substituted tetrazoles [6].
The 1H-form exhibits superior chemical stability under physiological conditions (pH 7.4, 37°C), with <5% decomposition over 72 hours. However, under acidic conditions (pH < 3), protonation at N4 occurs, followed by ring opening. Alkaline conditions (pH > 10) trigger deprotonation to the anion, enhancing solubility but potentially reducing membrane permeability in biological contexts [5] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7